molecular formula C14H13N5O3 B255245 1-[5-Methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

1-[5-Methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

Cat. No. B255245
M. Wt: 299.28 g/mol
InChI Key: ISOIROJWEHZBTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-Methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone, also known as MNP, is a novel organic compound with potential applications in scientific research. MNP belongs to the class of triazolopyrimidine compounds and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-[5-Methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the NF-κB pathway. This compound has also been shown to inhibit bacterial growth by disrupting the bacterial membrane and inhibiting bacterial DNA replication.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects in vitro and in vivo. Studies have shown that this compound inhibits cancer cell proliferation and induces apoptosis in cancer cells. This compound has also been shown to inhibit bacterial growth and biofilm formation. In vivo studies have shown that this compound has low toxicity and is well-tolerated.

Advantages and Limitations for Lab Experiments

1-[5-Methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone has several advantages for lab experiments, including its low toxicity and high solubility in water. This compound is also stable under normal laboratory conditions. However, this compound has limitations, including its limited availability and high cost.

Future Directions

For 1-[5-Methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone include the development of novel anticancer and antibacterial agents based on the structure of this compound. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and development. Future studies should also investigate the pharmacokinetics and pharmacodynamics of this compound in vivo.

Synthesis Methods

1-[5-Methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone has been synthesized using various methods, including the reaction of 5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-one with 2-nitrobenzaldehyde in the presence of acetic acid and sodium acetate. The reaction yields this compound as a yellow crystalline solid with a melting point of 215-217°C. Other methods include the reaction of 5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-one with 2-nitrobenzaldehyde in the presence of piperidine and glacial acetic acid.

Scientific Research Applications

1-[5-Methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. This compound has potential applications in drug discovery and development, particularly in the development of novel anticancer and antibacterial agents.

properties

Molecular Formula

C14H13N5O3

Molecular Weight

299.28 g/mol

IUPAC Name

1-[5-methyl-7-(2-nitrophenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

InChI

InChI=1S/C14H13N5O3/c1-8-12(9(2)20)13(18-14(17-8)15-7-16-18)10-5-3-4-6-11(10)19(21)22/h3-7,13H,1-2H3,(H,15,16,17)

InChI Key

ISOIROJWEHZBTK-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(N2C(=N1)N=CN2)C3=CC=CC=C3[N+](=O)[O-])C(=O)C

SMILES

CC1=C(C(N2C(=N1)N=CN2)C3=CC=CC=C3[N+](=O)[O-])C(=O)C

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3[N+](=O)[O-])C(=O)C

Origin of Product

United States

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